molecular formula C19H16BrNO4S2 B2725851 (Z)-3-(2-bromophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one CAS No. 638139-23-8

(Z)-3-(2-bromophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one

Cat. No.: B2725851
CAS No.: 638139-23-8
M. Wt: 466.36
InChI Key: MSYJHWRJKWRRDE-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(2-bromophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is a useful research compound. Its molecular formula is C19H16BrNO4S2 and its molecular weight is 466.36. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitumor Activity

The compound and its derivatives have been explored for their potential in antimicrobial and antitumor applications. A study by El-Shenawy et al. (2016) synthesized derivatives through cyclization and acetylation processes, finding some compounds exhibited antimicrobial activity. Additionally, the cytotoxic activity against various tumor cell lines was evaluated, indicating potential antitumor properties El-Shenawy, 2016.

Deep et al. (2014) prepared novel 4-thiazolidinone derivatives, evaluating their in vitro antimicrobial activity against different bacterial and fungal strains. Among these, specific derivatives showed significant effectiveness as antimicrobial compounds, suggesting the chemical framework's utility in combating microbial infections Deep et al., 2014.

Structural and Molecular Studies

Research into the molecular structure of similar thiazolidin-4-one derivatives has been carried out to understand their properties and potential applications further. Benhalima et al. (2011) reported on the synthesis and X-ray diffraction analysis of a compound within this class, providing insights into its molecular geometry and intermolecular interactions. This research contributes to a deeper understanding of how structural features may influence biological activity Benhalima et al., 2011.

Supramolecular Structures and Interactions

Delgado et al. (2006) and others have investigated the supramolecular structures formed by thioxothiazolidin-4-ones, highlighting the role of hydrogen bonding and π-π stacking interactions in the self-assembly processes. These studies not only shed light on the chemical properties of these compounds but also hint at their potential in materials science and nanotechnology applications Delgado et al., 2006.

Antioxidant and Neurolocomotor Effects

A study by Pereira et al. (2022) explored the behavioral effects and oxidative markers of thiazolidine derivatives on Nauphoeta cinerea, demonstrating significant changes in behavior and potential antioxidant activity. This research suggests these compounds could have broader biological impacts, including neuroprotective or modulatory effects Pereira et al., 2022.

Properties

IUPAC Name

(5Z)-3-(2-bromophenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO4S2/c1-23-14-8-11(9-15(24-2)17(14)25-3)10-16-18(22)21(19(26)27-16)13-7-5-4-6-12(13)20/h4-10H,1-3H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYJHWRJKWRRDE-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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